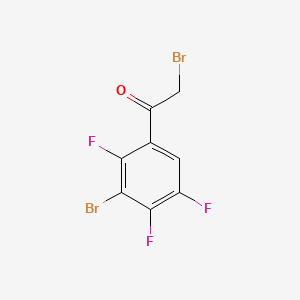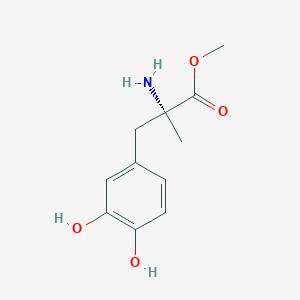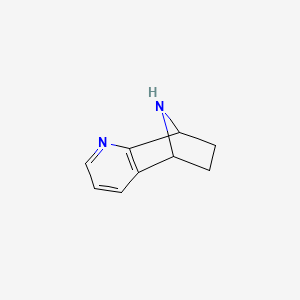
5,6,7,8-Tetrahydro-5,8-epiminoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-5,8-epiminoquinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring, with additional hydrogenation and an epimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-5,8-epiminoquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 5,6,7,8-tetrahydroquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Hydrogen Pressure: 50-100 psi
Temperature: 50-100°C
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of fixed-bed reactors with supported palladium catalysts allows for efficient hydrogenation under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydro-5,8-epiminoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Further reduction can lead to fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5,6,7,8-Tetrahydro-5,8-epiminoquinoline is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further drug development.
Medicine
Medicinal chemistry research focuses on the development of this compound derivatives as potential therapeutic agents. Its ability to interact with various biological targets makes it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-5,8-epiminoquinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets depend on the specific derivative and its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the epimino group, making it less reactive in certain chemical reactions.
Quinoline: The parent compound, which is fully aromatic and lacks hydrogenation.
1,2,3,4-Tetrahydroquinoline: Another hydrogenated derivative with different reactivity and applications.
Uniqueness
5,6,7,8-Tetrahydro-5,8-epiminoquinoline is unique due to the presence of the epimino group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials and drugs.
Eigenschaften
Molekularformel |
C9H10N2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
3,11-diazatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C9H10N2/c1-2-6-7-3-4-8(11-7)9(6)10-5-1/h1-2,5,7-8,11H,3-4H2 |
InChI-Schlüssel |
CCTCPRSPWROPKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3=C(C1N2)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)
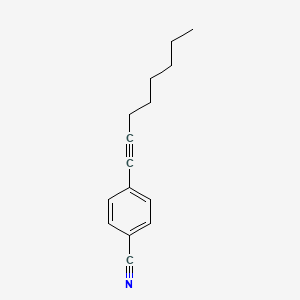
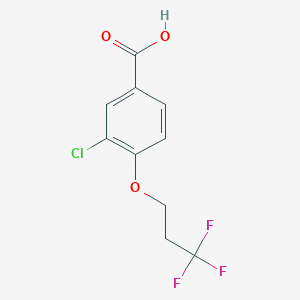


![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)


